![molecular formula C19H19N3O3S3 B2452669 N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941925-67-3](/img/structure/B2452669.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl group and a pyrrolidin-1-ylsulfonyl group. Benzamides and benzo[d]thiazoles are both common structures in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzene rings. The sulfur and nitrogen atoms in the thiazole ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis
As a benzamide and benzo[d]thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to produce a carboxylic acid and an amine .Applications De Recherche Scientifique
Inhibitor of Vascular Endothelial Growth Factor Receptor-2
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its analogues have been studied as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This characteristic is crucial in addressing issues like angiogenesis in cancer. Borzilleri et al. (2006) found that these compounds demonstrated high selectivity and effectiveness in vivo, especially in lung and colon carcinoma models (Borzilleri et al., 2006).
Synthesis of New Benzamide Derivatives
Saeed and Rafique (2013) conducted research on the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This research contributes to the broader understanding and development of new compounds with potential applications in various fields including pharmaceuticals (Saeed & Rafique, 2013).
Supramolecular Gelators
Yadav and Ballabh (2020) explored the synthesis of N-(thiazol-2-yl) benzamide derivatives as new supramolecular gelators. They investigated the influence of methyl functionality and multiple non-covalent interactions on gelation behavior, which is significant for applications in materials science and drug delivery (Yadav & Ballabh, 2020).
Anticancer Activity
Farah et al. (2011) studied N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives for their potential as anticancer agents. This research is pivotal in the search for new, effective treatments for cancer (Farah et al., 2011).
Potential in ACAT-1 Inhibition
Shibuya et al. (2018) identified N-substituted benzamide derivatives as inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT, also known as SOAT)-1. This discovery is important for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis Inspired by Marine Topsentines
Deau et al. (2014) reported the synthesis of N-(4-phenylthiazol-2-yl)-substituted benzamides, inspired by marine topsentines. This research is noteworthy for its contribution to the field of marine-derived pharmaceuticals (Deau et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-26-15-5-4-6-16-17(15)20-19(27-16)21-18(23)13-7-9-14(10-8-13)28(24,25)22-11-2-3-12-22/h4-10H,2-3,11-12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTFBGOPGXZWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)
![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2452592.png)
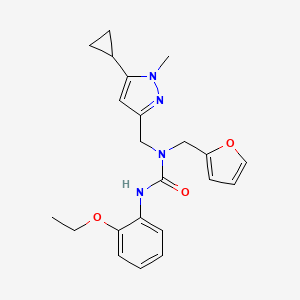
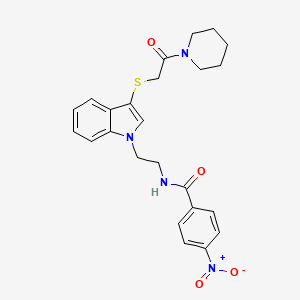
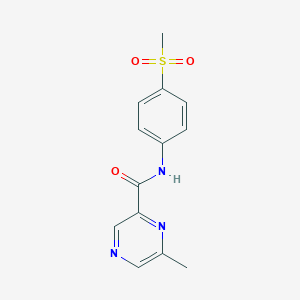

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2452602.png)
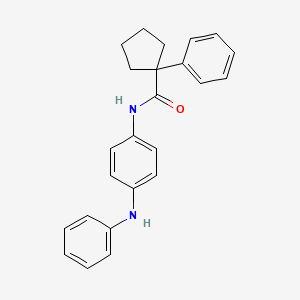
![4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2452604.png)
![2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2452605.png)
![N-[(5-Methyl-1H-pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2452606.png)
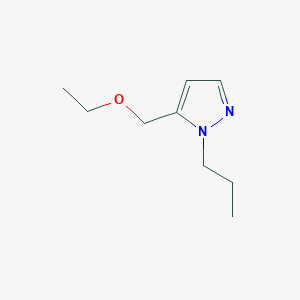
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-4-carboxylic acid](/img/structure/B2452609.png)